molecular formula C13H16N2O2S B272297 1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole

1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole

Cat. No. B272297
M. Wt: 264.35 g/mol
InChI Key: XLBZFRONNMPTDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole, also known as DMSO-Pyrazole, is a chemical compound that has gained attention in scientific research for its potential use as a tool in various biological studies. This compound has been synthesized using different methods, and its mechanism of action, as well as its biochemical and physiological effects, have been studied extensively. In

Mechanism of Action

The mechanism of action of 1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazolee is not fully understood. However, it has been shown to inhibit the activity of several protein kinases by binding to the ATP-binding site of these enzymes. This binding prevents the transfer of phosphate groups from ATP to the target protein, thereby inhibiting the activity of the kinase.
Biochemical and Physiological Effects
1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazolee has been shown to have several biochemical and physiological effects. Inhibition of protein kinases by 1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazolee has been shown to induce apoptosis in cancer cells. 1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazolee has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in macrophages. This inhibition can be used to study the role of these cytokines in various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazolee in lab experiments is its specificity for protein kinases. 1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazolee has been shown to inhibit the activity of several protein kinases with high selectivity, which makes it a valuable tool for studying the role of these kinases in various biological processes. However, one of the limitations of using 1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazolee is its potential toxicity. 1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazolee has been shown to induce apoptosis in cancer cells, which suggests that it may have toxic effects on normal cells as well.

Future Directions

There are several future directions for the use of 1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazolee in scientific research. One of the most promising directions is the study of the role of protein kinases in various diseases, such as cancer and inflammatory diseases. 1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazolee can be used to inhibit the activity of specific protein kinases and study their role in disease progression. Another future direction is the development of more specific inhibitors of protein kinases. 1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazolee has been shown to have high selectivity for several protein kinases, but more specific inhibitors could be developed to target individual kinases with greater precision.
Conclusion
In conclusion, 1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazolee is a valuable tool in scientific research for studying the role of protein kinases in various biological processes. Its specificity for protein kinases and ability to induce apoptosis in cancer cells make it a promising compound for the development of new cancer therapies. However, its potential toxicity and limitations in lab experiments should be taken into consideration. Further research is needed to fully understand the mechanism of action of 1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazolee and its potential applications in scientific research.

Synthesis Methods

Several methods have been reported for synthesizing 1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazolee. One of the most common methods involves the reaction of 2,5-dimethylphenylsulfonyl hydrazide with 2,4-pentanedione in the presence of acetic acid as a catalyst. Another method involves the reaction of 2,5-dimethylphenylsulfonyl hydrazide with 2,4-pentanedione in the presence of a Lewis acid catalyst such as zinc chloride. These methods have been shown to produce high yields of 1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazolee with good purity.

Scientific Research Applications

1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazolee has been used as a tool in various biological studies. One of the most common applications of 1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazolee is in the study of protein kinases. 1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazolee has been shown to inhibit the activity of several protein kinases, including JNK, p38, and ERK. This inhibition can be used to study the role of these kinases in various biological processes, such as cell proliferation, differentiation, and apoptosis.

properties

Product Name

1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole

InChI

InChI=1S/C13H16N2O2S/c1-9-5-6-10(2)13(7-9)18(16,17)15-12(4)8-11(3)14-15/h5-8H,1-4H3

InChI Key

XLBZFRONNMPTDQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2C(=CC(=N2)C)C

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2C(=CC(=N2)C)C

Origin of Product

United States

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